

2-Chloro-N-methylaniline molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-N-methylaniline

Cat. No.: B1295256

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure of **2-Chloro-N-methylaniline**

This guide provides a comprehensive technical overview of the molecular structure of **2-Chloro-N-methylaniline** (CAS 932-32-1). It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's structural characteristics for applications in synthesis, quality control, and further chemical development. We will move beyond simple data reporting to explore the causal relationships between molecular structure and the analytical data used for its elucidation, grounding our discussion in established spectroscopic and synthetic methodologies.

Introduction to 2-Chloro-N-methylaniline

2-Chloro-N-methylaniline is an aromatic secondary amine, a derivative of aniline featuring a chlorine atom at the ortho position and a methyl group on the nitrogen atom.^[1] Its chemical formula is C₇H₈ClN, and it has a molecular weight of approximately 141.60 g/mol.^{[2][3]} This compound serves as a valuable intermediate in the synthesis of various target molecules, including pharmaceuticals, dyes, and agrochemicals.^[1] The precise arrangement of its substituent groups—the chloro, methyl, and amino moieties—dictates its reactivity, steric hindrance, and spectroscopic fingerprint. Accurate structural confirmation is therefore a non-negotiable prerequisite for its use in any research or manufacturing pipeline.

Part 1: Molecular Geometry and Computational Analysis

While single-crystal X-ray crystallography provides the definitive solid-state structure, such data for **2-Chloro-N-methylaniline** is not readily available in the public domain. In the absence of experimental crystallographic data, we turn to computational chemistry, specifically Density Functional Theory (DFT), to generate a reliable, optimized three-dimensional geometry. DFT calculations allow for the prediction of key structural parameters such as bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.^[4]

The structure is characterized by a benzene ring substituted with a chlorine atom and an N-methylamino group at adjacent positions. The presence of the ortho-chloro substituent is expected to influence the conformation of the N-methylamino group through steric and electronic effects, potentially causing a slight twist relative to the plane of the aromatic ring.

Caption: Optimized molecular structure of **2-Chloro-N-methylaniline**.

Part 2: Spectroscopic Structural Elucidation

A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the molecular structure of **2-Chloro-N-methylaniline**. Each technique provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

Expertise & Causality: The choice of deuterated chloroform ($CDCl_3$) as a solvent is standard for small organic molecules due to its excellent solubilizing properties and the single, easily identifiable solvent residue peak.^[5] The chemical shifts observed are directly correlated to the electronic environment of the nuclei. The electron-withdrawing nature of the chlorine atom and the nitrogen atom deshields adjacent protons and carbons, causing them to resonate at higher chemical shifts (downfield).

¹H and ¹³C NMR Spectral Data Summary

The following table summarizes the reported NMR data for **2-Chloro-N-methylaniline**.^[6]

Nucleus	Chemical Shift (δ , ppm)	Multiplicity / Note	Assignment
^1H NMR	7.29	d, $J = 7.2$ Hz	Ar-H
7.24 – 7.16	m	Ar-H	
6.67	t, $J = 7.4$ Hz	Ar-H (2H)	
4.37	s	N-H	
2.92	d, $J = 4.8$ Hz	N-CH ₃	
^{13}C NMR	145.01	s	C-N
128.95	s	Ar-C	
127.84	s	Ar-C	
119.04	s	Ar-C	
117.00	s	Ar-C	
110.61	s	Ar-C	
30.35	s	N-CH ₃	

Experimental Protocol: NMR Analysis

- Sample Preparation: Accurately weigh and dissolve 5-10 mg of purified **2-Chloro-N-methylaniline** in approximately 0.7 mL of deuterated chloroform (CDCl₃).[\[5\]](#)
- Internal Standard: Add a minimal amount of tetramethylsilane (TMS) to serve as the internal reference ($\delta = 0.00$ ppm).[\[5\]](#)
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer.
 - ^1H NMR: Utilize a standard pulse program with 16-32 scans and a relaxation delay of 1-2 seconds.[\[5\]](#)

- ^{13}C NMR: Employ a proton-decoupled pulse program. Acquire several thousand scans with a relaxation delay of 2-5 seconds to ensure adequate signal-to-noise for all carbon signals, including quaternary carbons.[5]

Caption: Standard workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern under ionization.

Expertise & Causality: Electron Ionization (EI) is a common and robust technique that generates a reproducible fragmentation "fingerprint".[7] For **2-Chloro-N-methylaniline**, the most critical diagnostic feature is the isotopic pattern of the molecular ion. Chlorine has two stable isotopes, ^{35}Cl (75.8% abundance) and ^{37}Cl (24.2% abundance). This results in two molecular ion peaks: $[\text{M}]^+$ and $[\text{M}+2]^+$, with a characteristic intensity ratio of approximately 3:1, providing definitive evidence for the presence of a single chlorine atom.[7]

GC-MS Data and Fragmentation Pathway

- Molecular Ion (M^+): A calculated m/z of 141.03 is reported.[6] The mass spectrum will show a prominent peak at m/z 141 ($[\text{C}_7\text{H}_8^{35}\text{ClN}]^+$) and a smaller peak at m/z 143 ($[\text{C}_7\text{H}_8^{37}\text{ClN}]^+$).
- Primary Fragmentation: The primary fragmentation pathways are expected to involve the loss of the chlorine radical ($\text{Cl}\cdot$) or the methyl group ($\cdot\text{CH}_3$).
 - $[\text{M} - \text{Cl}]^+$: Loss of a chlorine atom (m/z 106).
 - $[\text{M} - \text{CH}_3]^+$: Loss of the methyl group (m/z 126).

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

- GC Separation: Inject the sample into a GC system equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program that effectively separates the analyte from any impurities or solvent front.
- MS Detection: The eluent from the GC is directed into the mass spectrometer operating in EI mode. Scan a mass range of m/z 40-200 to capture the molecular ion and key fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expertise & Causality: As a secondary amine, **2-Chloro-N-methylaniline** is expected to show a single, sharp N-H stretching vibration, in contrast to primary amines which show two N-H stretches.^[8] The position of this band, along with C-H, C-N, C=C, and C-Cl stretching and bending vibrations, provides a confirmatory fingerprint of the molecule's functional makeup.

Key IR Absorption Bands (Predicted)

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3410	N-H Stretch	Secondary Amine
3100-3000	C-H Stretch	Aromatic
2950-2850	C-H Stretch	Aliphatic (N-CH ₃)
1600-1450	C=C Stretch	Aromatic Ring
~1320	C-N Stretch	Aromatic Amine
~750	C-Cl Stretch	Aryl Halide

Experimental Protocol: ATR-IR Analysis

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

- Sample Application: Place a single drop of the liquid **2-Chloro-N-methylaniline** directly onto the ATR crystal.
- Data Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm^{-1} .
- Cleaning: Thoroughly clean the ATR crystal after analysis.

Part 3: Synthesis and Purification

A reliable method for obtaining a pure sample is critical for accurate structural analysis. The N-methylation of 2-chloroaniline is a direct and effective synthetic route.[6]

Expertise & Causality: This reaction is a nucleophilic substitution where the nitrogen of 2-chloroaniline acts as the nucleophile, and a methylating agent provides the electrophilic methyl group. Purification by column chromatography is the chosen method because it effectively separates the desired secondary amine product from unreacted primary amine starting material and any potential over-methylated tertiary amine byproduct based on differences in polarity.

Experimental Protocol: Synthesis and Purification

- Reaction Setup: In a suitable reaction vessel, dissolve 2-chloroaniline in a solvent like methanol.
- N-Methylation: Add a methylating agent (e.g., dimethyl sulfate or methyl iodide) and a base (e.g., potassium carbonate) to the solution. The reaction is catalyzed by an appropriate catalyst, such as an Iridium complex as described in the literature.[6]
- Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Quench the reaction, extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na_2SO_4).
- Purification: Concentrate the crude product and purify it using silica gel column chromatography with an appropriate eluent system (e.g., Petroleum Ether/Ethyl Acetate, 50:1 v/v) to yield the pure **2-chloro-N-methylaniline** as a colorless oil.[6]

Caption: Workflow for the synthesis and purification of the title compound.

Conclusion

The molecular structure of **2-Chloro-N-methylaniline** is definitively characterized by a synergistic application of computational modeling and spectroscopic analysis. While NMR spectroscopy provides the precise connectivity and electronic environment of the carbon-hydrogen framework, mass spectrometry confirms the elemental composition and molecular weight, with the chlorine isotope pattern serving as a crucial diagnostic tool. IR spectroscopy validates the presence of key functional groups. Together, these self-validating techniques provide an unambiguous and comprehensive structural portrait, which is essential for the confident application of this compound in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 932-32-1: N-Methyl-2-chloroaniline | CymitQuimica [cymitquimica.com]
- 2. 932-32-1|2-Chloro-N-methylaniline|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-Chloro-N-methylaniline molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295256#2-chloro-n-methylaniline-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com